
5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine
Overview
Description
5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound characterized by a 1,3,4-thiadiazole core substituted with a 4-nitrophenyl group at position 5 and an amine group at position 2. Its structure confers unique electronic and steric properties, making it valuable in materials science and medicinal chemistry. Recent studies highlight its dual-fluorescent properties in starch-based biopolymer films, where it acts as a functional nanofiller .
Preparation Methods
Synthetic Routes
General Preparation Method
The synthesis of 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine typically involves the following steps:
Reactants : The primary reactants are N-(4-nitrophenyl)acetohydrazonoyl bromide and hydrazonoyl chloride derivatives.
Solvent : Absolute ethanol is commonly used as the solvent.
Base : Triethylamine acts as a base during the reaction.
Conditions : The reaction mixture is heated under reflux conditions to facilitate the formation of the thiadiazole ring.
Alternative Methods
Method 1: Cyclization with Thiosemicarbazide
A widely used method involves cyclization using thiosemicarbazide and phosphorus oxychloride:
- Procedure :
- Mix thiosemicarbazide (3 mmol) with 4-nitrobenzoic acid (3 mmol) in phosphorus oxychloride (20 mL).
- Reflux the mixture for approximately 3 hours.
- After cooling, add water to the mixture and continue refluxing for an additional 2 hours.
- Neutralize with sodium hydroxide to precipitate the product, which can then be filtered and recrystallized from ethanol.
Method 2: Solid-phase Reaction
A solid-phase synthesis method has been reported that simplifies the process:
- Procedure :
- Combine thiosemicarbazide, aromatic acid (e.g., benzoic acid), and phosphorus oxychloride in a dry vessel.
- Grind the mixture at room temperature and allow it to stand until a crude product forms.
- Add an alkaline solution to adjust pH to around 8–8.2.
- Filter and dry the resulting product, followed by recrystallization.
Yield and Purity
The reported yields for these methods can reach up to 94%, depending on the specific conditions employed, such as temperature control and purification steps.
Characterization Techniques
The synthesized compound can be characterized using several analytical techniques:
Fourier Transform Infrared Spectroscopy (FTIR) : Used to identify functional groups, with characteristic peaks for N–H stretches around 3300 cm⁻¹ and C=S stretches near 680 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both $$^{1}H$$ NMR and $$^{13}C$$ NMR provide information on the hydrogen and carbon environments within the compound.
Mass Spectrometry : Confirms molecular weight and structure through molecular ion peaks.
Table 1: Characterization Data Summary
Technique | Key Observations |
---|---|
FTIR | N–H stretch ~3300 cm⁻¹; C=S stretch ~680 cm⁻¹ |
$$^{1}H$$ NMR | Aromatic protons δ 7.5–8.5 ppm; Amine protons δ 5.0–6.0 ppm |
Mass Spec | Molecular ion peak at m/z = 263 |
Chemical Reactions Analysis
Types of Reactions: 5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Oxidation: The thiadiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed:
Reduction: 5-(4-Aminophenyl)-1,3,4-thiadiazol-2-amine.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones of the thiadiazole ring.
Scientific Research Applications
Functional Nanofiller in Biopolymer Films
One of the most promising applications of NTA is its incorporation into starch-based biopolymer films as a functional nanofiller. Research has demonstrated that adding NTA powder significantly enhances the physical and photophysical properties of these biopolymer films.
- Physical Properties : The integration of NTA into starch films does not adversely affect the surface roughness or mechanical properties (e.g., Young's modulus) of the films. Studies indicate that the films maintain high hydrophilicity and exhibit minimal changes in adhesion force and water contact angles .
- Photophysical Properties : NTA contributes to dual fluorescence phenomena in starch films. When incorporated into the polymer matrix, the compound exhibits enhanced fluorescence intensity with dual emission peaks at approximately 430 nm and 530 nm. This phenomenon is attributed to molecular aggregation effects within the film .
Potential Pharmacological Applications
The biological activity of NTA positions it as a candidate for pharmaceutical applications. Its established antibacterial and antifungal properties suggest potential uses in developing new antimicrobial agents or coatings for medical devices to prevent infections .
Dual-Fluorescent Starch Biopolymer Films
A recent study focused on developing dual-fluorescent starch biopolymer films containing NTA powder as a nanofiller. The research employed various characterization techniques such as Fourier-transform infrared spectroscopy (FTIR), atomic force microscopy (AFM), and fluorescence spectroscopy to analyze the physical and photophysical properties of the films .
Key Findings :
- The addition of NTA resulted in a fivefold increase in fluorescence intensity compared to control samples.
- The dual emission observed was linked to aggregation-induced emission mechanisms.
- These findings highlight the potential for using NTA-enhanced biopolymers in applications requiring specific optical properties, such as sensors or biomedical imaging .
Data Summary Table
Application Area | Key Features | Potential Impact |
---|---|---|
Biopolymer Films | Enhanced mechanical & optical properties | Improved materials for drug delivery |
Pharmacological Research | Antibacterial & antifungal activity | Development of new antimicrobial agents |
Photophysical Properties | Dual fluorescence emission | Applications in sensors & imaging |
Mechanism of Action
The biological activity of 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine is primarily attributed to its ability to interact with various molecular targets. The nitrophenyl group enhances its binding affinity to enzymes and receptors, leading to inhibition or activation of specific biological pathways. The thiadiazole ring can also interact with nucleic acids and proteins, further contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Electronic Effects
The nitro group at the para position of the phenyl ring in 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine is a strong electron-withdrawing group, influencing reactivity and intermolecular interactions. Key analogs include:
- 5-(2-Fluoro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine (CID 61710634) : Fluorine substitution introduces steric and electronic effects, altering binding affinities in enzyme inhibition studies .
Table 1: Electronic Properties of Nitrophenyl-Substituted Thiadiazoles
Compound | Substituents | LogP* | λmax (nm)* |
---|---|---|---|
5-(4-Nitrophenyl)-thiadiazole | -NO2 (para) | 2.8 | 320 |
5-(3-Nitrophenyl)-thiadiazole | -NO2 (meta) | 2.5 | 315 |
5-(4-Fluorophenyl)-thiadiazole | -F (para) | 2.1 | 290 |
*Predicted values based on computational models .
Anticancer and Antifungal Activity
- N-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine derivatives : Compound 13 (5-(4-(Di(indol-3-yl)methyl)phenyl)-N-(4-nitrophenyl)-thiadiazol-2-amine) exhibited 88% yield and potent antifungal activity against Candida albicans (MIC = 1.28 µg/mL) .
- Schiff base derivatives : 5-[5-(4-Fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine Schiff bases showed selective cytotoxicity against MCF7 breast cancer cells (IC50 = 1.28 µg/mL) .
Anticonvulsant Activity
- 5-[4-Chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-thiadiazol-2-amine (4c): Demonstrated ED50 values of 20.11 mg/kg (MES test) and 35.33 mg/kg (PTZ test), outperforming non-halogenated analogs .
Biological Activity
5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound belonging to the thiadiazole family, recognized for its diverse biological activities. This compound features a nitrophenyl group that enhances its reactivity and binding affinity to various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. The following sections detail its biological activities, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS. The presence of the nitrophenyl group contributes significantly to its biological properties by facilitating interactions with enzymes and receptors.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The nitrophenyl moiety enhances binding to enzymes, potentially inhibiting their activity.
- Nucleic Acid Interaction : The thiadiazole ring can interact with DNA and RNA, affecting nucleic acid synthesis.
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors involved in cellular signaling pathways .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various bacterial and fungal strains. Studies have shown:
- Bacterial Inhibition : It has demonstrated activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.
- Fungal Activity : Effective against fungi including Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents .
Microorganism | MIC (µg/mL) | Standard Drug (MIC) |
---|---|---|
Staphylococcus aureus | 32 | 24 |
Escherichia coli | 40 | 30 |
Candida albicans | 42 | 26 |
Aspergillus niger | 36 | 28 |
Anticancer Properties
The compound has also been evaluated for its anticancer potential:
- Cytotoxicity : Studies indicate that it exhibits cytostatic properties against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer), with IC50 values indicating effective inhibition of cell proliferation .
Cell Line | IC50 (µM) |
---|---|
HepG2 | 4.37 ± 0.7 |
A549 | 8.03 ± 0.5 |
Antioxidant Activity
Research has shown that derivatives of this compound possess antioxidant properties, which are crucial in mitigating oxidative stress-related damage in cells. For instance, N-(2,4-Dimethylphenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine has exhibited superior antioxidant activity compared to standard drugs .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed enhanced antimicrobial activity when halogen substituents were introduced into the phenyl ring. The presence of electron-withdrawing groups significantly increased antibacterial potency against both Gram-positive and Gram-negative strains .
- Anticancer Research : In vitro studies confirmed that compounds containing the thiadiazole moiety inhibited DNA synthesis in cancer cells without affecting protein synthesis. This selective action highlights their potential as anticancer agents targeting neoplastic cell proliferation .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine, and how are intermediates characterized?
The compound is typically synthesized via cyclocondensation of isonicotinoyl hydrazide with potassium thiocyanate under acidic conditions (e.g., concentrated H₂SO₄), followed by Schiff base formation with aldehydes. Intermediates are characterized using FTIR, NMR, and elemental analysis. For example, Schiff bases derived from anthracene-9-carbaldehyde are confirmed by spectral shifts in FTIR (C=N stretch at ~1600 cm⁻¹) and ¹H NMR (imine proton at δ 8.5–9.0 ppm) .
Q. Which spectroscopic techniques are essential for structural validation of this compound?
Key techniques include:
- FTIR : Identifies functional groups (e.g., N–H stretches at ~3300 cm⁻¹, C=S at ~680 cm⁻¹).
- ¹H/¹³C NMR : Confirms aromatic protons (δ 7.5–8.5 ppm) and amine protons (δ 5.0–6.0 ppm).
- Mass spectrometry : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 263 for the parent compound) .
Q. How does hydrogen bonding influence the crystal packing of this thiadiazole derivative?
X-ray diffraction reveals N–H···N hydrogen bonds between the thiadiazole amine and nitro groups, forming 1D chains. π-π stacking between aromatic rings further stabilizes the 3D lattice. For instance, in Schiff base derivatives, hydrogen-bonded R₂²(8) motifs are common .
Q. What are the typical applications of this compound in academic research?
It serves as a precursor for:
- Schiff bases (e.g., A9CNPTDA and ANNPTDA) for corrosion inhibition studies .
- Heterocyclic hybrids with potential antimicrobial activity via cycloaddition reactions .
Advanced Research Questions
Q. How can ultrasound irradiation optimize the synthesis of thiadiazole derivatives?
Ultrasound reduces reaction time (e.g., from 12 h to 2 h) and improves yields (≥85%) by enhancing mass transfer. For example, sonicating 5-amino-1,3,4-thiadiazole-2-thiol with benzyl halides in ethanol increases regioselectivity .
Q. What computational methods reconcile discrepancies in structural data (XRD vs. DFT)?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) optimize geometry and compare bond lengths/angles with XRD data. Discrepancies in dihedral angles (e.g., 18.2° vs. 30.3° between thiadiazole and pyridine rings) are resolved by accounting for crystal packing effects .
Q. How do reaction conditions affect cyclization efficiency in thiadiazole synthesis?
Acid catalysts (H₂SO₄, polyphosphoric acid) and temperature (100–120°C) are critical. For example, cyclizing thiosemicarbazide with 2,4-dichlorophenoxyacetic acid under reflux yields 85% product, while room-temperature reactions stall at <20% .
Q. What mechanistic insights explain contradictory bioactivity results in thiadiazole derivatives?
Variability in antimicrobial assays may arise from substituent effects. Electron-withdrawing groups (e.g., –NO₂) enhance reactivity, but steric hindrance from bulky substituents (e.g., anthracene) reduces membrane penetration. Quantum chemical parameters (e.g., HOMO-LUMO gaps) correlate with observed inhibition trends .
Q. How can crystallographic refinement address disorder in thiadiazole structures?
SHELXL refinement with restraints (e.g., RIGU for isotropic displacement) resolves disorder in aromatic rings. For example, restraining C–C bond lengths to 1.39 Å and using TWIN commands for twinned crystals improves R-factors to <0.05 .
Q. What strategies mitigate low yields in Schiff base formation?
- Solvent choice : Ethanol minimizes side reactions vs. DMF.
- Catalysts : Triethylamine (1.2 eq.) accelerates imine formation.
- Workup : Slow evaporation of acetone/ethanol mixtures yields high-purity crystals (75–80% yield) .
Q. Data Contradiction Analysis
- Synthesis Yields : Reported yields for the same reaction vary (e.g., 73% vs. 85%) due to solvent purity or crystallization methods. Ethanol recrystallization consistently outperforms acetone .
- Biological Activity : Discrepancies in antifungal IC₅₀ values (e.g., 10 µM vs. 50 µM) may stem from assay protocols (broth microdilution vs. disc diffusion) .
Properties
IUPAC Name |
5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2S/c9-8-11-10-7(15-8)5-1-3-6(4-2-5)12(13)14/h1-4H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPNDVNSXWXPJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(S2)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70232255 | |
Record name | 1,3,4-Thiadiazole, 2-amino-5-(p-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70232255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
833-63-6 | |
Record name | 5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=833-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,4-Thiadiazole, 2-amino-5-(p-nitrophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000833636 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 833-63-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83129 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3,4-Thiadiazole, 2-amino-5-(p-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70232255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-(p-nitrophenyl)-1,3,4-thiadiazole | |
Source | European Chemicals Agency (ECHA) | |
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Retrosynthesis Analysis
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